molecular formula C10H6BrNO2S B3037492 2-(4-Bromophenoxy)-1,3-thiazole-5-carbaldehyde CAS No. 478068-01-8

2-(4-Bromophenoxy)-1,3-thiazole-5-carbaldehyde

Cat. No. B3037492
CAS RN: 478068-01-8
M. Wt: 284.13 g/mol
InChI Key: CVPFLBOMHXTDNR-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1,3-thiazole-5-carbaldehyde (BPTC) is an organic compound used in the synthesis of various compounds. It is a brominated phenoxy derivative of thiazole-5-carbaldehyde and has been used in various research applications. BPTC is a versatile compound due to its low toxicity, high solubility, and low cost. It is used in the synthesis of heterocyclic compounds and pharmaceuticals, as well as in the development of new compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, 2H-pyrazolo[3,4-d]thiazole, and isoxazolo[3,4-d]thiazole from thiazolidine-2,4-dione, which is related to 2-(4-Bromophenoxy)-1,3-thiazole-5-carbaldehyde, demonstrates the compound's significance in the creation of various heterocyclic compounds. This synthesis involves a series of steps including protection of the aldehyde group and nucleophilic displacement to form different heterocyclic structures (Athmani, Farhat, & Iddon, 1992).

Development of Bioactive Substances

Reactions of substituted 2-hydroxyalkyl-1,3-thiazole-5-carbaldehydes, which are structurally similar to this compound, with various compounds like phenylhydrazine, isoniazid, and N-substituted rhodanines, have led to the creation of new 1,3-thiazole derivatives. These derivatives are of interest as potential bioactive substances, indicating the compound's relevance in medicinal chemistry (Sinenko et al., 2016).

Fluorescent Sensing Mechanism

The compound's derivatives have been explored for their potential in modulating ESIPT (Excited-State Intramolecular Proton Transfer) behavior and fluorescent sensing mechanism. These studies involve the investigation of photophysical properties of derivatives, emphasizing the compound's utility in the development of novel fluorescent materials and sensors (Su & Fang, 2020).

Antioxidant Studies

In the synthesis of benzo[4, 5]imidazo[2, 1-b]thiazole derivatives, the use of related thiazole-5-carbaldehyde compounds has been reported. These synthesized compounds have been screened for their antioxidant properties, demonstrating the compound's significance in pharmacological research focused on antioxidant activity (Nikhila, Batakurki, & Yallur, 2020).

Antibacterial Studies

The development of novel 2,4-disubstituted thiazole derivatives, which can be derived from this compound, has led to compounds with significant antibacterial activity against various microorganisms, highlighting the compound's potential in creating new antibacterial agents (Vijesh et al., 2010).

Crystal Structure Analysis

Studies involving the crystal structure analysis of related compounds, such as 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazones, offer insights into the structural characteristics of this compound derivatives, which is crucial in understanding their chemical behavior and applications in crystallography (Chumakov et al., 2014).

properties

IUPAC Name

2-(4-bromophenoxy)-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2S/c11-7-1-3-8(4-2-7)14-10-12-5-9(6-13)15-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPFLBOMHXTDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(S2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261205
Record name 2-(4-Bromophenoxy)-5-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478068-01-8
Record name 2-(4-Bromophenoxy)-5-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478068-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenoxy)-5-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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